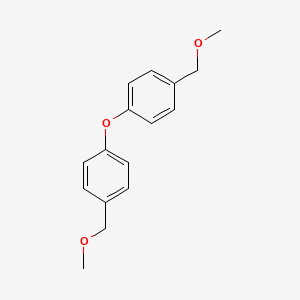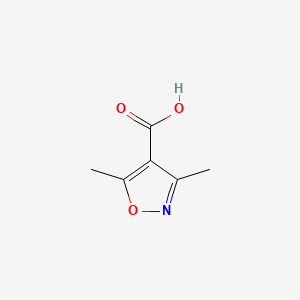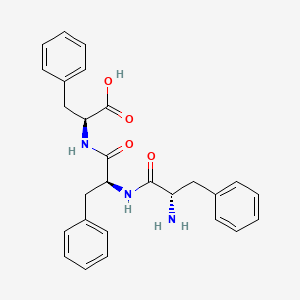![molecular formula C28H14N2Na2O10S2 B1329539 Disodium 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo[1,1'-bianthracene]-3,3'-disulfonate CAS No. 6022-22-6](/img/structure/B1329539.png)
Disodium 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo[1,1'-bianthracene]-3,3'-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt typically involves multiple steps The process begins with the preparation of the bianthracene core, followed by sulfonation and amination reactions
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation and amination reactors, ensuring high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process and minimize by-products.
化学反应分析
Types of Reactions
[1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary, with temperature and solvent choice playing crucial roles in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties compared to the parent compound.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and fluorescent probes
Medicine
The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Their ability to interact with specific molecular targets makes them valuable candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of [1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its fluorescent properties allow it to act as a probe, providing insights into cellular processes and molecular interactions.
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares some structural similarities but differs significantly in its reactivity and applications.
Bromine Compounds: These compounds, while chemically distinct, exhibit similar reactivity patterns in certain reactions.
Uniqueness
The uniqueness of [1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt lies in its complex structure and versatile reactivity. Its ability to undergo multiple types of chemical reactions and its applications across various scientific fields make it a compound of significant interest.
属性
CAS 编号 |
6022-22-6 |
|---|---|
分子式 |
C28H14N2Na2O10S2 |
分子量 |
648.5 g/mol |
IUPAC 名称 |
disodium;1-amino-4-(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H16N2O10S2.2Na/c29-23-17(41(35,36)37)9-15(19-21(23)27(33)13-7-3-1-5-11(13)25(19)31)16-10-18(42(38,39)40)24(30)22-20(16)26(32)12-6-2-4-8-14(12)28(22)34;;/h1-10H,29-30H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI 键 |
OKHQKAVALRCESS-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3C4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3C4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Key on ui other cas no. |
6022-22-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


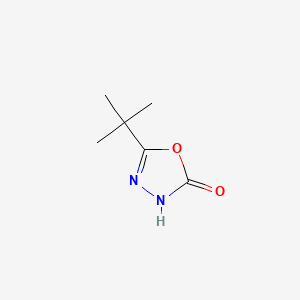
![Acetic acid, 2-oxo-2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B1329457.png)
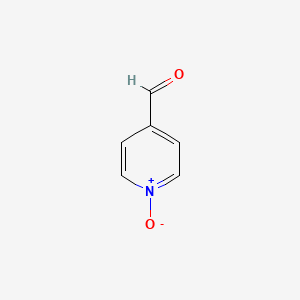
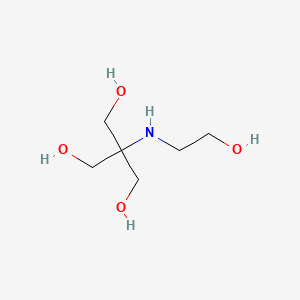
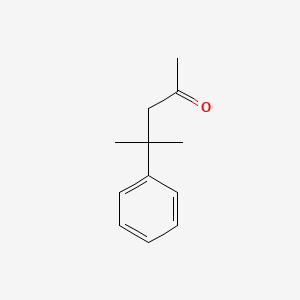
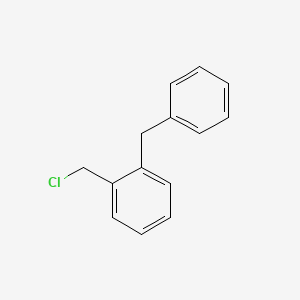
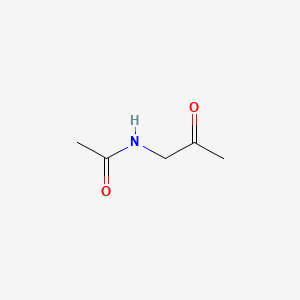

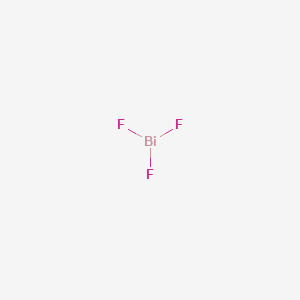
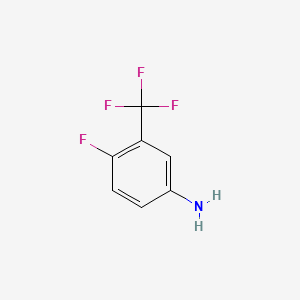
![4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol](/img/structure/B1329472.png)
